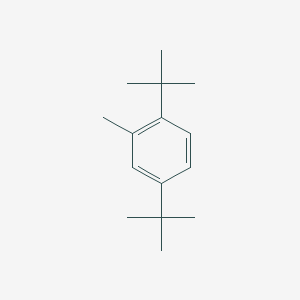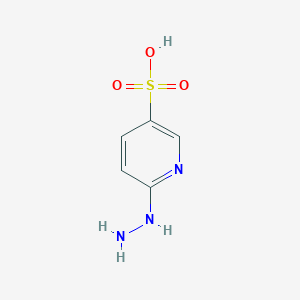![molecular formula C8H17ClO3 B14225653 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane CAS No. 538371-55-0](/img/structure/B14225653.png)
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane is an organic compound with the molecular formula C8H17ClO3. It is a chlorinated ether, often used in various chemical processes and industrial applications due to its unique properties. This compound is known for its good solubility in organic solvents and its relatively low toxicity.
Analyse Chemischer Reaktionen
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols[][3].
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids[][3].
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alkanes[][3].
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions[3][3]. Major products formed from these reactions include alcohols, carboxylic acids, and alkanes[3][3].
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane exerts its effects involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function . The compound can also disrupt cellular membranes due to its lipophilic nature, affecting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane can be compared with other similar compounds such as:
1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane: This compound has a similar structure but with a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
Diethylene glycol bis(2-chloroethyl) ether: This compound has two chlorine atoms and is used in similar applications but has different reactivity and toxicity profiles.
The uniqueness of this compound lies in its specific combination of solubility, reactivity, and relatively low toxicity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
538371-55-0 |
|---|---|
Molekularformel |
C8H17ClO3 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
1-[2-(2-chloroethoxy)ethoxy]-2-ethoxyethane |
InChI |
InChI=1S/C8H17ClO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-8H2,1H3 |
InChI-Schlüssel |
KKHJWKRBGUVAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




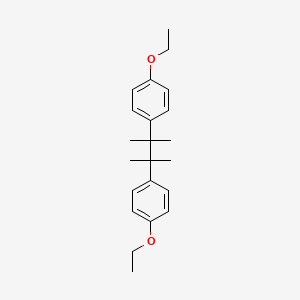
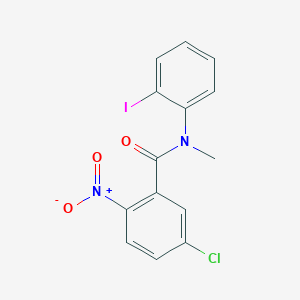
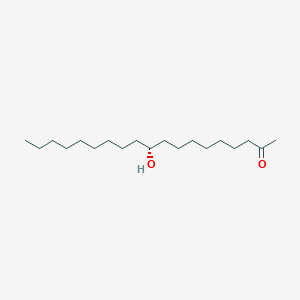
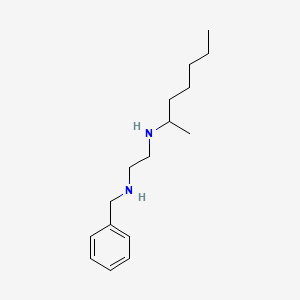
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

